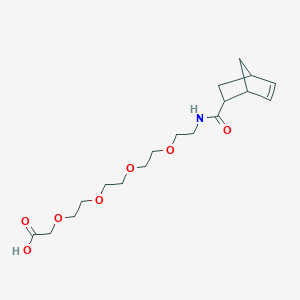

Norbornene-PEG4 acetic acid

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO7/c20-17(21)13-26-10-9-25-8-7-24-6-5-23-4-3-19-18(22)16-12-14-1-2-15(16)11-14/h1-2,14-16H,3-13H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLXNBRCWOCHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Design for Norbornene Peg4 Acetic Acid Derivatives

Chemical Synthesis Pathways to Norbornene-PEG4 Acetic Acid and Analogues

The synthesis of this compound involves the strategic combination of a norbornene moiety, a PEG linker, and a terminal carboxylic acid group. The primary synthetic routes to achieve this architecture are through esterification and amidation reactions, as well as direct functionalization of PEG chains with norbornene precursors.

Esterification and Amidation Routes

Esterification and amidation are fundamental reactions for constructing Norbornene-PEG-acid derivatives. These reactions typically involve coupling a norbornene-containing carboxylic acid with a hydroxyl- or amino-terminated PEG chain, or conversely, reacting a norbornene-functionalized alcohol or amine with a PEG chain bearing a terminal carboxylic acid.

One common approach is the Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between a hydroxyl-terminated PEG and a norbornene carboxylic acid, such as 5-norbornene-2-carboxylic acid. nih.govnih.gov This method is often performed in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.govnih.gov For instance, norbornene-functionalized PEG (PEGnorb) has been synthesized by reacting 4-arm PEG with 5-norbornene-2-carboxylic acid using DCC and DMAP in dichloromethane. nih.govnih.gov

Similarly, amidation reactions can be employed to form a stable amide linkage. This can be achieved by reacting an amine-terminated PEG with an activated norbornene carboxylic acid, such as a norbornene-N-hydroxysuccinimide (NHS) ester. nanocs.netwiley.com The NHS ester of norbornene acetic acid readily reacts with the primary amine of an amino-PEG derivative to form a stable amide bond. nanocs.net

An alternative strategy involves reacting a multi-arm amino-terminated PEG with carbic anhydride (B1165640) in an aqueous solution to yield a PEG-amide-norbornene-carboxylate (PEGaNBCA). researchgate.net This method offers a more environmentally friendly "green" synthesis route compared to those requiring organic solvents. researchgate.netiu.edu

| Coupling Reagent | Reactants | Linkage Type | Key Features |

| DCC/DMAP | Hydroxyl-PEG + Norbornene Carboxylic Acid | Ester | Standard esterification method. nih.govnih.gov |

| NHS-ester | Amino-PEG + Norbornene-NHS ester | Amide | Forms a stable amide bond. nanocs.net |

| Carbic Anhydride | Amino-PEG | Amide | Aqueous synthesis route, provides a free carboxylate. researchgate.net |

| DIC/HOBt | PEG-Norbornene Carboxylic Acid + Amine | Amide | Used for secondary conjugation to the norbornene moiety. iu.edu |

Strategies for Norbornene Functionalization of Poly(ethylene glycol) Chains

The introduction of the norbornene moiety onto the PEG chain is a critical step. Several strategies exist, each offering different advantages in terms of reaction efficiency and the final product's properties.

A prevalent method involves the use of 5-norbornene-2-carboxylic acid or its derivatives. nih.govchienchilin.org This can be activated to form an acid chloride or an NHS ester for reaction with hydroxyl or amine groups on the PEG chain, respectively. acs.orgsigmaaldrich.com

Another versatile precursor is carbic anhydride (also known as 5-norbornene-2,3-dicarboxylic anhydride). nih.govresearchgate.netresearchgate.net This reagent can react with hydroxyl- or amino-terminated PEGs. Reaction with an amino-terminated PEG in an aqueous medium can yield a PEG-amide-norbornene-carboxylate (PEGaNBCA), which contains a stable amide linkage and a free carboxylic acid group. researchgate.net Alternatively, reacting carbic anhydride with a hydroxyl-terminated PEG can produce a macromer with an ester linkage and a free carboxyl group (PEGNBCA). iu.eduresearchgate.netgoogle.com This approach is considered more user-friendly and avoids the unpleasant odor associated with 5-norbornene-2-carboxylic acid. nih.goviu.edu

Ring-opening metathesis polymerization (ROMP) offers another powerful technique for creating norbornene-functionalized polymers. rsc.orgresearchgate.net In this method, norbornene-based monomers, which can be pre-functionalized with PEG chains (e.g., NB-PEG), are polymerized using a ruthenium-based catalyst like Grubbs' catalyst. rsc.orgresearchgate.net This allows for the synthesis of well-defined block copolymers. rsc.org

Design Principles for Norbornene-PEG Linkers with Acetic Acid Termini

The design of Norbornene-PEG-acetic acid linkers is guided by the intended application, with the PEG chain length and the stereochemistry of the norbornene moiety being critical parameters that influence the linker's properties and reactivity.

Influence of PEG Chain Length and Architecture on Reactivity

The length of the PEG chain significantly impacts the physical and chemical properties of the resulting macromolecule. Generally, increasing the PEG chain length leads to enhanced water solubility. nanocs.net In the context of hydrogel formation, longer PEG chains can result in a more flexible network with a lower cross-linking density. nih.govacs.org Studies have shown that the swelling ability of hydrogels in organic solvents improves with an increase in PEG chain length. nih.govacs.orgacs.org Furthermore, the thermal stability of these materials has been observed to increase with longer PEG chains. nih.govnih.gov

The architecture of the PEG, such as linear versus multi-arm (e.g., 4-arm or 8-arm) PEGs, also plays a crucial role. Multi-arm PEGs functionalized with norbornene are widely used in the formation of hydrogels through reactions like thiol-ene chemistry. biochempeg.comresearchgate.netmdpi.com The multi-arm structure allows for the creation of cross-linked networks with tunable mechanical properties. mdpi.comresearchgate.net

| PEG Property | Influence on Norbornene-PEG Derivative |

| Increased Chain Length | Enhanced water solubility, increased hydrogel swelling, higher thermal stability, lower cross-linking density. nanocs.netnih.govacs.orgacs.orgnih.gov |

| Multi-arm Architecture | Enables the formation of cross-linked hydrogels with tunable mechanical properties. biochempeg.commdpi.com |

Stereochemical Considerations in Norbornene Moiety Incorporation

The norbornene moiety exists as a mixture of endo and exo isomers. creativepegworks.com While both isomers exhibit similar reactivity in thiol-ene reactions, the specific isomer used can be a consideration in certain synthetic designs. creativepegworks.com The starting material for norbornene functionalization is often a mixture of these isomers, with the endo isomer typically being predominant. creativepegworks.com

In the context of ROMP, the stereochemistry of the resulting polynorbornene can be controlled to some extent, leading to polymers with different tacticities (isotactic, syndiotactic, atactic). bham.ac.uk This stereochemical control can influence the physical properties of the resulting materials. bham.ac.uk While this is a more advanced consideration, it highlights a potential avenue for fine-tuning the properties of norbornene-based polymers. Research has also explored the incorporation of norbornene-containing amino acids into proteins, where the stereochemistry and conformation of the norbornene moiety can affect biological interactions. researchgate.netnih.gov

Derivatization for Orthogonal Reactivity

A key advantage of the norbornene group is its ability to participate in a variety of "click" chemistry reactions, which are highly efficient and orthogonal to many biological functional groups. axispharm.com This allows for the sequential or simultaneous modification of the Norbornene-PEG-acid linker with different molecules.

The strained double bond of the norbornene is highly reactive towards several partners:

Thiols: In the presence of a photoinitiator, norbornene undergoes a rapid thiol-ene reaction with thiol-containing molecules. nih.govcreativepegworks.comrsc.org This is a widely used method for forming hydrogels. biochempeg.commdpi.comsigmaaldrich.com

Tetrazines: Norbornene reacts with tetrazines via an inverse electron demand Diels-Alder (iEDDA) reaction. nanocs.netresearchgate.net This reaction is known for its extremely fast kinetics and bioorthogonality.

Azides: The metal-free strain-promoted azide-alkyne cycloaddition (SPAAC) is another orthogonal reaction that can be utilized with norbornene derivatives, although it is more commonly associated with cyclooctynes. However, norbornene can react with azides in a 1,3-dipolar cycloaddition. researchgate.net

The presence of the terminal acetic acid group on the Norbornene-PEG4 linker provides an additional site for conjugation. This carboxylic acid can be activated (e.g., with NHS) to react with amine-containing molecules, such as proteins, peptides, or small molecule drugs. nanocs.netresearchgate.net

This dual functionality—the reactive norbornene and the terminal carboxylic acid—allows for a modular approach to constructing complex biomaterials. For example, a Norbornene-PEG-acid linker can be used to form a hydrogel network via the norbornene's thiol-ene chemistry, while the carboxylic acid end remains available for subsequent covalent attachment of bioactive molecules. researchgate.netnih.gov Research has demonstrated the ability to perform sequential one-pot modifications using the orthogonal reactivity of the norbornene group with azides, tetrazines, and thiols. researchgate.net

| Reactive Partner | Reaction Type | Key Features |

| Thiol | Thiol-ene reaction | Photo-initiated, rapid, widely used for hydrogel formation. nih.govcreativepegworks.com |

| Tetrazine | Inverse electron demand Diels-Alder (iEDDA) | Extremely fast kinetics, bioorthogonal. nanocs.netresearchgate.net |

| Amine (via activated acid) | Amidation | Allows for conjugation of biomolecules to the acid terminus. nanocs.netresearchgate.net |

Synthesis of Norbornene-PEG-Azide Conjugates

The synthesis of norbornene-polyethylene glycol (PEG)-azide conjugates is a strategic process designed to create well-defined polymeric structures for applications such as bioconjugation and drug delivery. A prominent method involves a multi-step approach that circumvents the incompatibility of azide (B81097) groups with certain polymerization catalysts. This strategy utilizes a "graft-through" ring-opening metathesis polymerization (ROMP) of a precursor macromonomer, followed by a chemical modification to introduce the azide functionality. nih.govacs.org

A key synthetic pathway begins with the design of a branched norbornene-PEG-chloride macromonomer. nih.gov The rationale for using a chloride-containing monomer is that azides are generally not compatible with the ruthenium-based catalysts, like the Grubbs catalyst, which are commonly used for ROMP. nih.govacs.org Therefore, the synthesis is designed to incorporate a stable alkyl chloride, which can be quantitatively converted to an azide in a post-polymerization step. nih.gov

The synthesis of the precursor macromonomer can be achieved in multiple steps, starting from a molecule like exo-N-(6-hydroxyhexyl)-5-norbornene-2,3-dicarboximide. nih.gov This starting material provides the norbornene moiety required for ROMP. A six-carbon spacer is often incorporated between the norbornene group and the branching point to minimize steric hindrance during polymerization and to facilitate subsequent chemical modifications. nih.gov Following the synthesis of the norbornene-PEG-chloride macromonomer, the ROMP is initiated. nih.govacs.org This "graft-through" polymerization results in a bivalent-brush polymer with a polynorbornene backbone, PEG side chains, and chloride groups located near the polymer core. nih.gov

Table 1: Key Reactants in Norbornene-PEG-Azide Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| exo-N-(6-hydroxyhexyl)-5-norbornene-2,3-dicarboximide | Starting material for the norbornene macromonomer nih.gov |

| Norbornene-PEG-Chloride Macromonomer | Monomer used in the ROMP reaction nih.govacs.org |

| Grubbs Catalyst | Catalyst for the Ring-Opening Metathesis Polymerization nih.gov |

| Sodium Azide | Reagent for converting chloride groups to azide groups nih.gov |

Preparation of Norbornene-PEG-NHS Ester Derivatives

The preparation of Norbornene-PEG-N-hydroxysuccinimide (NHS) ester derivatives creates versatile reagents for bioconjugation, allowing for the stable attachment of the norbornene-PEG moiety to primary amine groups on molecules like proteins and peptides. The synthesis can be approached through several effective routes.

A common and direct method involves the coupling of a PEG-amine with a pre-activated norbornene-NHS ester precursor. wiley.com For instance, a PEG-norbornene imide macromonomer can be synthesized via the N-hydroxysuccinimide (NHS)-coupling of a PEG-amine to an exo-norbornene-NHS-ester. wiley.com This approach leverages the high reactivity of the NHS ester towards the amine on the PEG chain, forming a stable amide bond and yielding the desired conjugate in a straightforward manner. wiley.comcreativepegworks.com

An alternative strategy involves synthesizing a Norbornene-PEG-carboxylic acid intermediate first, which is then activated to the corresponding NHS ester. axispharm.com This can be achieved by reacting a multi-arm PEG-hydroxyl with carbic anhydride (cis-5-norbornene-endo-2,3-dicarboxylic anhydride). nih.goviu.eduresearchgate.net This reaction not only introduces the norbornene group but also provides a terminal carboxylic acid group on the PEG chain. nih.goviu.edu This carboxylic acid can then be converted into a reactive NHS ester using standard coupling chemistry, such as the use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide. iu.eduresearchgate.net This method is particularly useful for creating hydrolytically labile ester linkages, depending on the initial PEG structure. nih.goviu.edu

The activation of a norbornene-containing carboxylic acid is a well-established technique. For example, 5-norbornene-2-carboxylic acid can be converted into its reactive succinimidyl ester using EDC/NHS chemistry before being reacted with an amine-containing molecule. researchgate.net Similarly, commercially available precursors like 5-Norbornene-2-acetic acid succinimidyl ester can be directly reacted with amine-functionalized PEGs. sigmaaldrich.com The succinimidyl ester group readily reacts with primary amines, such as those found on lysine (B10760008) residues in proteins, to form stable amide linkages. sigmaaldrich.com These methods provide robust and adaptable protocols for producing Norbornene-PEG-NHS ester derivatives tailored for specific applications in materials science and biotechnology. nih.govmdpi.com

Table 2: Key Reactants in Norbornene-PEG-NHS Ester Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| PEG-Amine | Polymeric reactant with a terminal amine group wiley.com |

| exo-Norbornene-NHS-ester | Activated norbornene precursor for coupling to PEG-Amine wiley.com |

| 5-Norbornene-2-carboxylic acid | Norbornene precursor containing a carboxylic acid for activation iu.eduresearchgate.net |

| Carbic Anhydride | Reagent to functionalize PEG-hydroxyl with norbornene and a carboxylic acid nih.goviu.edu |

| N-hydroxysuccinimide (NHS) | Activating agent for carboxylic acids wiley.comresearchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent for NHS ester formation researchgate.net |

Polymerization Mechanisms and Controlled Polymer Architecture with Norbornene Peg4 Acetic Acid Derivatives

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene-Functionalized Macromonomers

ROMP is a powerful chain-growth polymerization method for cyclic olefins, driven by the relief of ring strain. It is particularly effective for norbornene derivatives and is known for its tolerance to a wide variety of functional groups, making it ideal for polymerizing complex macromonomers like Norbornene-PEG4 acetic acid.

The success of controlled ROMP relies heavily on the choice of catalyst. Ruthenium-based catalysts, particularly the Grubbs' series, are widely used due to their stability and functional group tolerance. nih.govrsc.org

First-Generation Grubbs' Catalyst (G1): This catalyst, [bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride], is effective for the ROMP of norbornene derivatives. researchgate.net However, its initiation rate can be slower than its propagation rate, which may lead to broader molecular weight distributions.

Second-Generation Grubbs' Catalyst (G2): The G2 catalyst incorporates an N-heterocyclic carbene (NHC) ligand, which significantly enhances its catalytic activity and stability compared to G1. rsc.org This allows for the polymerization of a wider range of monomers with better control.

Third-Generation Grubbs' Catalyst (G3): G3 catalysts are designed for even faster initiation, leading to a more controlled "living" polymerization. nih.govnih.gov This characteristic is crucial for the synthesis of well-defined block copolymers and other complex architectures. nih.gov The G3 catalyst has demonstrated high reactivity and tolerance for polar functional groups, such as the carboxylic acid in this compound. nih.gov

The mechanism of Ru-catalyzed ROMP is understood to be dissociative, where a phosphine (B1218219) ligand detaches from the catalyst to allow for olefin coordination and subsequent metathesis. mdpi.com The choice of catalyst generation and the steric and electronic properties of its ligands can influence the polymerization kinetics and the microstructure of the resulting polymer. nih.gov

Recent advancements have also explored the use of chain transfer agents (CTAs) to achieve catalytic ROMP. acs.orgnih.govrsc.org This approach reduces the required amount of the costly ruthenium catalyst, making the process more economical and environmentally friendly. nih.govacs.orgnih.gov Styrene and its derivatives have been identified as efficient and regioselective CTAs for the catalytic synthesis of metathesis polymers. acs.orgnih.gov

| Catalyst Generation | Key Features | Suitability for this compound |

| First (G1) | Basic Grubbs' catalyst | Effective, but may offer less control over polymer architecture. |

| Second (G2) | Higher activity and stability | Well-suited for achieving good control over polymerization. |

| Third (G3) | Fast initiation, "living" character | Ideal for creating complex and well-defined polymer structures. nih.gov |

This compound is an exemplary macromonomer for synthesizing "bottlebrush" polymers. These structures consist of a long polymer backbone with densely grafted side chains. The ROMP of these macromonomers, often termed "grafting-through," allows for the creation of well-defined bottlebrush architectures.

The living nature of ROMP initiated by catalysts like G3 is instrumental in controlling the length of both the polymer backbone and the grafted side chains, as well as enabling the synthesis of block copolymers with distinct segments. nih.gov For instance, sequential addition of different norbornene-functionalized macromonomers can produce bottlebrush block copolymers.

Beyond linear bottlebrushes, ROMP can be employed to create more intricate topologies. For example, the synthesis of star-shaped polymers has been achieved using multifunctional initiators or by reacting living polymer chains with a cross-linking agent. The development of catalytic methods using chain transfer agents has also opened avenues for the synthesis of complex architectures like star-shaped polymers in a more efficient manner.

Norbornene derivatives can exist as two primary isomers: exo and endo. The spatial orientation of the substituent, in this case, the -PEG4 acetic acid group, differs between these two forms. This stereochemistry has a significant impact on the monomer's reactivity in ROMP.

It is well-established that exo-norbornene monomers polymerize significantly faster than their endo counterparts, with reported rate increases ranging from 10 to 100-fold. nsf.gov This difference in reactivity is attributed to the greater steric hindrance the endo substituent presents to the incoming catalyst. The catalyst's approach to the double bond is more sterically encumbered in the endo isomer, leading to a slower rate of polymerization.

The choice of isomer can also influence the properties of the resulting polymer. The microstructure of the polymer backbone, including the cis/trans ratio of the double bonds, can be affected by the monomer's stereochemistry and the catalyst system used. mdpi.com While ruthenium-based catalysts typically favor the formation of polymers with a higher trans content, other systems, such as those based on tungsten, can yield polymers with a higher cis content. mdpi.com These differences in microstructure can, in turn, affect the material's physical and mechanical properties.

Thiol-Norbornene Photopolymerization for Network Formation

Thiol-norbornene photopolymerization is a powerful "click" chemistry reaction that utilizes the efficient and specific reaction between a thiol (-SH) and the norbornene double bond under UV irradiation. This method is particularly useful for forming cross-linked polymer networks and hydrogels.

The thiol-norbornene reaction proceeds via a free-radical-mediated step-growth mechanism. The process is initiated by a photoinitiator that, upon exposure to UV light, generates free radicals. These radicals then abstract a hydrogen atom from a thiol group, creating a thiyl radical.

This thiyl radical subsequently adds across the norbornene double bond of a molecule like this compound. The resulting carbon-centered radical then abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming a stable thioether bond. This chain-transfer step allows the kinetic chain to continue. Because this process involves the reaction of functional groups in a stepwise manner, it is classified as a step-growth polymerization. This mechanism allows for the formation of homogeneous polymer networks with low shrinkage stress.

The efficiency and rate of thiol-norbornene photopolymerization are highly dependent on the photoinitiator system used. These systems are designed to absorb light at specific UV wavelengths and efficiently generate the radicals necessary to initiate the polymerization.

Commonly used photoinitiators for this reaction fall into two main categories:

Type I Photoinitiators (Cleavage Initiators): These initiators undergo unimolecular bond cleavage upon UV exposure to form two radical fragments. Examples include benzoin (B196080) ethers and acylphosphine oxides.

Type II Photoinitiators (Abstraction Initiators): These systems consist of a photosensitizer (e.g., benzophenone) and a co-initiator (e.g., a tertiary amine). Upon irradiation, the photosensitizer is excited and then abstracts a hydrogen atom from the co-initiator to generate the initiating radicals.

The kinetics of the reaction are influenced by factors such as the concentration of the photoinitiator, the intensity of the UV light, and the functionality of the thiol and norbornene components. The reaction is generally very rapid, often reaching high conversion within minutes of UV exposure. This rapid curing makes it an attractive method for applications in coatings, adhesives, and the encapsulation of biological materials. The step-growth nature of the polymerization leads to the delayed onset of gelation, allowing the material to relax and reduce internal stress before forming a solid network.

Homogeneous Network Formation in Polymeric Hydrogels

The functionalization of polyethylene (B3416737) glycol (PEG) with norbornene moieties, including derivatives like this compound, is a cornerstone for the creation of hydrogels with highly uniform and predictable network structures. The step-growth polymerization mechanism inherent to many of these systems ensures the formation of a homogeneous network, which is critical for applications in tissue engineering and controlled drug delivery where predictable mechanical properties and degradation kinetics are paramount.

One of the most prevalent methods for achieving this is through the thiol-ene reaction, a photo-initiated click chemistry reaction between a norbornene-functionalized PEG and a multi-functional thiol crosslinker. nih.goviu.edu This reaction proceeds in a step-wise manner, allowing for the creation of an idealized network structure with minimal heterogeneity. nih.gov The gelation can be initiated using long-wave UV light or visible light in the presence of a photoinitiator, offering spatiotemporal control over the crosslinking process. nih.govnih.gov The resulting hydrogels are known for their high cytocompatibility, making them suitable for encapsulating cells and other biological materials. iu.edunih.gov

An alternative route to synthesizing norbornene-functionalized PEG involves the use of carbic anhydride (B1165640), which provides an additional carboxylate group, as is present in this compound. nih.govresearchgate.net This approach not only offers a more user-friendly synthesis protocol but also introduces a handle for further chemical modification or for influencing the hydrogel's properties. nih.govresearchgate.net For instance, the presence of the carboxylic acid group can influence the local pH, which in turn may affect the efficiency of the thiol-norbornene reaction. iu.edu

The properties of these hydrogels, such as their stiffness and degradation rate, can be precisely tuned. For example, the storage modulus (a measure of stiffness) of hydrogels formed from norbornene-dopamine functionalized PEG (PEG8NB-D) can be significantly influenced by the choice of crosslinking chemistry. When crosslinked with tetrazine-modified PEG (PEG4Tz) via an inverse electron demand Diels-Alder (iEDDA) reaction, the resulting hydrogel exhibits a higher storage modulus compared to one crosslinked with a thiol-containing PEG (PEG4SH). researchgate.net This difference is attributed to additional noncovalent interactions between the tetrazine/norbornene-dopamine adducts. researchgate.net

The hydrolytic degradation of these hydrogels is another key feature that can be controlled. Hydrogels formed from PEG functionalized with norbornene via a carbic anhydride route (PEGNBCA) exhibit accelerated hydrolytic degradation compared to those synthesized using the more traditional 5-norbornene-2-carboxylic acid. purdue.edu This enhanced degradation is due to increased susceptibility of the ester linkage to hydrolysis. nih.gov The degradation rate can be further tuned by blending different PEG-norbornene macromers or by secondary conjugation to the carboxylic acid group. purdue.edu

Below is an interactive data table summarizing the properties of hydrogels formed from different norbornene-PEG derivatives and crosslinking chemistries.

| Macromer | Crosslinker | Crosslinking Chemistry | Initial Storage Modulus (G') | Degradation Characteristics |

| PEG8NB-D | PEG4Tz | iEDDA | ~25 kPa | Slower degradation with a plateau modulus |

| PEG8NB-D | PEG4SH | Thiol-Norbornene | ~19 kPa | Complete degradation in ~7.5 hours |

| PEGNBCA | Dithiol | Thiol-Norbornene | Comparable to conventional PEGNB | Accelerated hydrolytic degradation |

Other Polymerization Pathways Involving Norbornene-PEG-Acetic Acid Analogues

While step-growth polymerization is a dominant strategy for forming hydrogels from this compound and its analogues, other polymerization mechanisms offer alternative routes to create polymers with distinct architectures and properties.

Insertion polymerization, particularly coordination polymerization, represents a powerful method for polymerizing norbornene and its derivatives. This approach can lead to polymers with high molecular weights and controlled tacticities. Late transition metal catalysts, in particular, have shown tolerance to polar functional groups, making them suitable for the polymerization of functionalized norbornene monomers. hhu.de For instance, co- and terpolymerizations of 5-norbornene-2-carboxylic acid have been successfully carried out with ethene and norbornene using a homogeneous catalyst system. hhu.de

Ring-Opening Metathesis Polymerization (ROMP) is another highly effective method for polymerizing norbornene-based monomers, including those with functional pendants like PEG and oligopeptides. rsc.orgcaltech.edu ROMP is known for its high functional group tolerance and the ability to create polymers with well-defined molecular weights and low polydispersity indices, characteristic of a living polymerization. dtic.milacs.org Molybdenum-based initiators have been shown to polymerize norbornenes containing ester and other functionalities in a living manner. dtic.mil Similarly, ruthenium-based initiators are effective for the ROMP of norbornene monomers with pendent oligopeptide and PEG units. caltech.edu This "graft-through" strategy, where a macromonomer containing the desired side-chain is polymerized, is a common approach to synthesize polymers with PEG side chains.

The table below provides a comparative overview of different polymerization methods for functionalized norbornenes.

| Polymerization Method | Catalyst/Initiator Example | Key Features | Resulting Polymer Architecture |

| Coordination Polymerization | iPr[CpInd]ZrCl2/MAO | Tolerant to polar functional groups | Linear high molecular weight polymers |

| Ring-Opening Metathesis Polymerization (ROMP) | Mo(CH-t-Bu)(NAr)(O-t-Bu)2 | Living polymerization, high functional group tolerance | Well-defined polymers with low polydispersity |

| Ring-Opening Metathesis Polymerization (ROMP) | Ru-based initiators | High activity and functional group tolerance | Polymers with complex pendent groups (e.g., peptides, PEG) |

Beyond the widely used thiol-ene chemistry, alternative crosslinking reactions provide additional tools for designing hydrogels with specific properties. The inverse electron demand Diels-Alder (iEDDA) reaction between a norbornene and a tetrazine is a prime example of a highly efficient and bioorthogonal click reaction. researchgate.netacs.org This reaction is exceptionally fast and can proceed without a catalyst, making it ideal for in situ hydrogel formation in the presence of sensitive biological components. researchgate.net

Hydrogels formed via the iEDDA reaction between norbornene-functionalized PEG and tetrazine-functionalized PEG exhibit distinct properties compared to their thiol-ene counterparts. For instance, iEDDA-crosslinked hydrogels can exhibit unprecedented hydrolytic stability due to supramolecular interactions between the norbornene-tetrazine adducts. purdue.edu However, by using a norbornene-PEG macromer synthesized via the carbic anhydride route (PEGNBCA), which has an inherent susceptibility to hydrolysis, iEDDA hydrogels with tunable degradation can be achieved. purdue.eduacs.org The degradation kinetics can be further modulated by modifying the tetrazine component, for example, by using methyltetrazine. purdue.edu

The Diels-Alder reaction, in its normal electron demand form, also presents a viable crosslinking strategy. nih.gov For example, hydrogels can be formed through the reaction of furan- and maleimide-functionalized polymers. nih.gov More recently, a rapid Diels-Alder reaction between fulvenes and maleimides has been reported for hydrogel formation, offering improved gelation kinetics and hydrolytic stability. acs.org These alternative click chemistries expand the toolbox for creating hydrogels from norbornene-PEG derivatives with a wide range of tunable properties.

The following table summarizes key characteristics of alternative crosslinking reactions for norbornene-PEG hydrogels.

| Crosslinking Reaction | Reactive Pair | Key Advantages | Impact on Hydrogel Properties |

| Inverse Electron Demand Diels-Alder (iEDDA) | Norbornene-Tetrazine | Fast, bioorthogonal, catalyst-free | High stability or tunable degradation depending on macromer design |

| Diels-Alder | Fulvene-Maleimide | Rapid gelation, good hydrolytic stability | Allows for the creation of stable hydrogel networks |

Bioorthogonal Chemistry and Bioconjugation Applications of Norbornene Peg4 Acetic Acid Derivatives

Norbornene in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The 1,3-dipolar cycloaddition between an azide (B81097) and a strained alkene, such as norbornene, is a type of strain-promoted reaction that can proceed without a catalyst. nih.gov The driving force for this reaction is the release of ring strain in the norbornene moiety, which significantly lowers the activation energy compared to reactions with unstrained alkenes. nih.gov This reaction is a variant of the more commonly known Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), where a strained cyclooctyne (B158145) is typically used.

The cycloaddition of azides to norbornenes is a well-established reaction, forming a stable triazoline linkage. nih.govunipd.it However, in the context of bioorthogonal chemistry, its kinetics are notably slower compared to other mainstream "click" reactions. rsc.org For instance, the reaction of phenyl azide with norbornene proceeds with second-order rate constants that are orders of magnitude lower than those seen in SPAAC involving cyclooctynes or in IEDDA reactions. nih.govunipd.it Research comparing the ligation of a norbornene-functionalized polymer with both an azide- and a tetrazine-functionalized polymer found that the azide-norbornene cycloaddition suffered from slower kinetics and incomplete conversion. rsc.org

Despite the slower kinetics, the reaction's efficiency can be influenced by the solvent environment; studies have shown that the reaction is significantly accelerated in aqueous media, which is advantageous for biological applications. unipd.it The table below provides a comparative view of the reaction kinetics for different bioorthogonal reactions.

| Reactants | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Phenyl Azide + Norbornene | Strain-Promoted Cycloaddition | ~10⁻³ - 10⁻² |

| Benzyl Azide + DIBAC (a cyclooctyne) | SPAAC | ~0.3 |

| Tetrazine + trans-Cyclooctene (B1233481) (TCO) | IEDDA | ~10³ - 10⁵ |

| Tetrazine + Norbornene | IEDDA | ~1 - 10 |

Note: Rate constants are approximate and can vary based on substituents and reaction conditions.

A primary advantage of any strain-promoted cycloaddition is its ability to proceed without the need for a metal catalyst. nih.gov The copper(I) catalyst used in the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be cytotoxic, limiting its application in living systems. rsc.org The norbornene-azide reaction, being a strain-promoted process, is inherently a "copper-free" click chemistry method. This biocompatibility allows for its use in environments where cellular integrity is paramount, making it a viable, albeit slower, option for bioconjugation within or on the surface of living cells. nih.govrsc.org

Norbornene in Inverse Electron Demand Diels-Alder (IEDDA) Reactions with Tetrazines

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has become one of the most powerful tools in the bioorthogonal chemistry toolkit, prized for its exceptionally fast reaction rates and high specificity. researchgate.net In this reaction, the electron-rich strained alkene of the norbornene derivative (the dienophile) rapidly and selectively reacts with an electron-poor diene, typically a 1,2,4,5-tetrazine (B1199680). nih.gov This cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.

The IEDDA reaction between norbornenes and tetrazines is characterized by second-order rate constants that are among the fastest of all bioorthogonal reactions, reaching up to 10⁵ M⁻¹s⁻¹ with highly reactive partners like trans-cyclooctene (TCO). nih.gov While norbornene is generally less reactive than TCO, it still exhibits rapid kinetics that are highly suitable for in vivo applications. researchgate.netnih.gov The reaction is highly selective, with the norbornene and tetrazine groups showing no cross-reactivity with native biological functional groups such as amines or thiols. nih.gov This orthogonality ensures that the labeling occurs only between the intended reaction partners, even in the complex environment of a living cell or organism.

The kinetics of the norbornene-tetrazine ligation can be tuned by modifying the substituents on either reactant. For example, exo-substituted norbornenes generally react faster than their endo-isomers. The table below summarizes kinetic data for the reaction of various norbornene derivatives with tetrazines.

| Norbornene Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Unsubstituted Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1.0 |

| exo-5-Norbornene-2-ol | 3,6-di-(2-pyridyl)-s-tetrazine | ~1.3 |

| endo-5-Norbornene-2-ol | 3,6-di-(2-pyridyl)-s-tetrazine | ~0.2 |

| exo,exo-5,6-dicarboxy-Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~0.02 |

Note: Data is compiled from various studies and conditions may vary.

The combination of speed and selectivity has made the norbornene-tetrazine IEDDA reaction a premier choice for labeling and functionalizing a wide array of biomolecules. Researchers have incorporated norbornene moieties into proteins, nucleic acids, and antibodies. These modified biomolecules can then be rapidly tagged with tetrazine-conjugated probes, such as fluorophores for imaging, or cytotoxic drugs for targeted therapy. This strategy has been particularly effective in pre-targeting approaches for in vivo imaging, where a norbornene-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor), followed by the injection of a smaller, rapidly clearing tetrazine-linked imaging agent that "clicks" to the antibody. nih.gov

Methodologies for Site-Selective Protein and Biomolecule Functionalization

The precise, site-selective functionalization of proteins and other biomolecules is a cornerstone of chemical biology, enabling detailed studies of their function, localization, and interactions. Norbornene-PEG4 acetic acid and its derivatives have emerged as valuable tools in this field, primarily through their application in bioorthogonal chemistry. These methodologies leverage the unique reactivity of the norbornene moiety, which can be introduced at specific sites within a biomolecule, allowing for subsequent conjugation with a probe or another molecule of interest. The primary strategies for achieving site-selective functionalization involve the genetic incorporation of norbornene-containing unnatural amino acids and the use of norbornene derivatives as chemical tags for specific residues.

The most prominent bioorthogonal reaction involving norbornene is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a 1,2,4,5-tetrazine derivative. This reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed under physiological conditions without the need for a catalyst, making it ideal for applications in living systems. nih.govnih.gov The PEG4 linker in this compound enhances the aqueous solubility and biocompatibility of the molecule, while the terminal acetic acid group provides a convenient handle for conjugation to biomolecules via standard amide bond formation with primary amines, such as the side chains of lysine (B10760008) residues.

A powerful method for achieving site-specific incorporation of a norbornene handle into a protein is through the expansion of the genetic code. nih.govnih.gov This technique utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. This engineered pair recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced at a specific position in the gene of interest and incorporates a norbornene-containing unnatural amino acid at that site during protein synthesis. This results in a recombinant protein with a single norbornene group at a predetermined location, ready for selective modification.

Once the norbornene-functionalized protein is expressed, it can be specifically labeled with a variety of probes, including fluorophores, biotin, or small molecule drugs, that have been conjugated to a tetrazine. The high reaction rate of the norbornene-tetrazine ligation allows for efficient labeling even at low protein concentrations. nih.gov This approach has been successfully used to label proteins in vitro, in cell lysates, and on the surface of living cells. nih.gov

The following table presents kinetic data for the reaction of a norbornene derivative with various tetrazines, illustrating the rapid nature of this bioorthogonal reaction. The second-order rate constants (k₂) demonstrate the influence of the tetrazine's electronic properties on the reaction speed.

| Tetrazine Derivative | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Dipyridyl-s-tetrazine | Norbornene | 1.4 |

| Phenyl tetrazine | Norbornene | Lower than dipyridyl-s-tetrazine |

| Methyl pyridyl tetrazine | Norbornene | Higher than phenyl tetrazine |

| o-hydroxyphenyl methyl tetrazine | Norbornene | Lower than with vinylboronic acid |

| Phenyl methyl tetrazine | Norbornene | Higher than with vinylboronic acid |

This data is illustrative of the reaction kinetics between norbornene and various tetrazine derivatives as reported in the literature. nih.gov

Detailed Research Findings:

Research has demonstrated that the genetic encoding of a norbornene-containing amino acid, followed by labeling with a tetrazine-functionalized probe, is a highly specific and efficient method for site-selective protein modification. nih.gov Studies have shown that this labeling can be achieved in the complex environment of a cell lysate with minimal off-target reactions. nih.gov The labeling of the encoded norbornene is reported to be thousands of times faster than some other established bioorthogonal reactions. nih.govnih.gov

Furthermore, the versatility of the acetic acid group on this compound allows for its conjugation to various biomolecules, not just proteins. For example, it can be coupled to amine-modified oligonucleotides or other polymers, extending the utility of this linker to the site-selective functionalization of a broader range of biological macromolecules. The PEG4 spacer plays a crucial role in these conjugations by reducing steric hindrance and improving the accessibility of the reactive moieties.

Advanced Biomaterial Design and Engineering Utilizing Norbornene Peg4 Acetic Acid Derivatives

Hydrogel Fabrication via Thiol-Norbornene Click Chemistry

The fabrication of hydrogels using thiol-norbornene click chemistry is a versatile method for creating three-dimensional polymeric networks. mdpi.com This reaction involves the light-mediated orthogonal reaction between multi-functional norbornene-modified macromers, such as Poly(ethylene glycol) (PEG), and sulfhydryl-containing linkers like dithiothreitol (B142953) (DTT) or bis-cysteine peptides. researchgate.net The process is typically initiated by a low concentration of a photoinitiator and can be triggered by long-wave UV or visible light. researchgate.net

The "click" nature of the thiol-norbornene reaction signifies its efficiency and specificity, proceeding rapidly under mild, physiologically relevant conditions. nih.govnih.gov It is a step-growth radical-mediated polymerization. nih.gov The reaction mechanism involves an initiator abstracting a hydrogen atom from a thiol, which results in a thiyl radical. nih.gov This radical then propagates across the carbon-carbon double bond of the norbornene. nih.gov The subsequent norbornane (B1196662) radical abstracts a hydrogen atom from another thiol, completing the formation of a thioether bond and regenerating a thiyl radical that continues the polymerization process. nih.gov This step-growth mechanism leads to the formation of uniform and homogeneous polymer networks. nih.gov

A key advantage of this photopolymerization strategy is the high degree of temporal and spatial control over the gelation process. nih.gov The reaction occurs exclusively during light exposure, allowing for the preparation and positioning of precursor solutions before initiating polymerization. nih.gov This on-demand gelation is highly beneficial for applications such as cell encapsulation, where high cell viability is crucial. nih.govnih.gov

Tunable Mechanical Properties of Norbornene-PEG Hydrogels

A significant advantage of Norbornene-PEG hydrogels is the ability to precisely control their mechanical properties to mimic the stiffness of various biological tissues. mdpi.com The elastic modulus of these hydrogels can be readily tuned by altering several parameters of the precursor solution. mdpi.com

Research has demonstrated that the stiffness of the resulting hydrogel is dependent on the concentration of the norbornene-modified PEG (PEG-Nor) macromer and the concentration of the dithiol crosslinker. mdpi.comresearchgate.net By systematically varying these concentrations, a wide range of elastic moduli can be achieved. mdpi.comresearchgate.net For instance, in a study using 8-arm PEG-Nor, hydrogels with a stiffness range of 3.3 kPa to 31.3 kPa were formed by adjusting the PEG-Nor weight percent and the dithiothreitol (DTT) concentration. researchgate.net

The following table illustrates the relationship between macromer/crosslinker concentration and the resulting elastic modulus of the hydrogel.

| PEG-Nor Concentration (wt%) | DTT Concentration (mM) | Elastic Modulus (kPa) |

|---|---|---|

| 3 | Varied | 3.3 - 5.7 |

| 4 | 7 | 11.8 |

| 5 | 8 | 22.0 |

Table 1: Tunability of PEG-Nor hydrogel elastic modulus by varying macromer and crosslinker concentrations. Data derived from studies on 8-arm PEG-Nor hydrogels crosslinked with DTT. mdpi.com

Furthermore, the choice of crosslinker can also influence the mechanical properties. Hydrogels crosslinked with a tetra-functional thiol (PEG4SH) were found to be considerably stiffer (G' ~14 kPa) than those formed with a bi-functional thiol like DTT (G' ~1.6 kPa) at the same PEG-norbornene macromer content. nih.gov The rate of the photopolymerization reaction, controlled by factors like light intensity and photoinitiator concentration, can also be used to modulate the mechanical properties of the resulting hydrogel. rsc.org

Engineering Degradation Kinetics within Polymeric Networks

The degradation profile of Norbornene-PEG hydrogels can be engineered to match the requirements of specific biomedical applications, such as tissue regeneration, where the scaffold should degrade at a rate that corresponds to new tissue formation. nih.gov Degradation can be programmed to occur through hydrolytic or enzymatic pathways.

Hydrolytic degradation is often achieved by incorporating labile ester linkages in the hydrogel network. For example, functionalizing multi-arm PEG with 5-norbornene-2-carboxylic acid yields hydrolytically labile ester bonds between the PEG backbone and the norbornene moiety. nih.gov The degradation kinetics of these hydrogels can be quantified using a pseudo-first order degradation model. nih.gov

An alternative synthesis route involving the reaction of multi-arm PEG with carbic anhydride (B1165640) results in a macromer (PEGNBCA) that forms hydrogels highly susceptible to hydrolytic degradation. nih.govacs.org These PEGNBCA-based hydrogels exhibit significantly faster degradation compared to conventional PEG-norbornene hydrogels. nih.gov The degradation rate can be further accelerated by secondary conjugation of amine-bearing molecules to the additional carboxylate group present in the PEGNBCA structure. nih.govacs.org This allows for the complete degradation time to be adjusted from hours to weeks. nih.govacs.org

| Hydrogel Type | Crosslinker | Hydrolysis Kinetic Rate Constant (k_hyd) (d⁻¹) |

|---|---|---|

| Conventional PEGNB | DTT | 0.035 |

| PEGNBCA | DTT | 0.164 |

| PEGNB-D | DTT | ~3x faster than PEG4SH-crosslinked |

| PEGNB-D | PEG4SH | ~3x slower than DTT-crosslinked |

Table 2: Comparison of hydrolytic degradation kinetics for different Norbornene-PEG hydrogel formulations. nih.gov

In addition to hydrolysis, enzymatic degradation can be engineered by incorporating specific peptide sequences into the hydrogel crosslinks that are susceptible to cleavage by cell-secreted enzymes, such as matrix metalloproteinases (MMPs). nih.gov This allows for cell-mediated degradation, where encapsulated cells can actively remodel their microenvironment. nih.gov The degradation of hydrogels containing gelatin, a denatured form of collagen, is also dependent on enzymatic activity and the crosslinking density of the gel. researchgate.net

Design of Synthetic Extracellular Matrix Mimics

Norbornene-PEG hydrogels are highly effective as synthetic mimics of the native extracellular matrix (ECM) due to their tunable mechanical properties and the ease with which they can be bio-functionalized. mdpi.comnih.gov These hydrogels provide a biocompatible, three-dimensional environment that supports cell growth and proliferation. mdpi.com By incorporating biological signals, these synthetic scaffolds can influence cell fate, including spreading and differentiation. mdpi.comnih.gov

Incorporation of Bioactive Peptides and Ligands

A key feature of thiol-norbornene chemistry is the facile incorporation of bioactive peptides and ligands into the hydrogel network. nih.gov This can be achieved without the need for post-synthetic modifications, allowing for the creation of a more biologically relevant microenvironment. nih.gov Cysteine-containing peptides can be conjugated within the hydrogels, which is particularly useful for presenting cell-instructive signals. nih.gov

A commonly incorporated peptide is the Arg-Gly-Asp-Ser (RGDS) sequence, which is known to promote cell adhesion. nih.gov The density of these adhesion peptides can be tailored to control the rate of cell spreading. nih.gov Other mimetic peptide sequences can also be used to guide specific cellular responses. For example, the HAVDI sequence, which mimics N-cadherin, can promote chondrogenic differentiation of encapsulated mesenchymal stem cells (MSCs). mdpi.com Similarly, the DWIVA sequence, which mimics the osteogenic domains of bone morphogenetic protein-2, has been shown to induce osteoblastic differentiation of MSCs. mdpi.com

The versatility of this system allows for the covalent tethering of various thiolated peptides to the hydrogel network, enabling independent control over the mechanical and biochemical signals presented to the cells. researchgate.netnih.gov

Spatiotemporal Control of Biochemical Cues within Hydrogels

The light-mediated nature of thiol-norbornene chemistry provides excellent spatial and temporal control over the presentation of biochemical cues within the hydrogel. nih.govnih.gov This allows for the creation of complex, patterned microenvironments that can mimic the heterogeneity of native tissues. nih.govmorressier.com

Photopatterning is a powerful technique used to achieve this spatiotemporal control. nih.govnih.gov By using photomasks, specific regions of a pre-formed hydrogel can be exposed to a secondary dose of light in the presence of a thiolated peptide solution. mdpi.comnih.gov This secondary reaction covalently binds the peptide to the available pendant norbornene groups in the illuminated areas, creating spatially defined patterns of bioactivity. mdpi.comnih.gov This technique has been used to create patterns of RGD to guide cell attachment and spreading in specific regions of the hydrogel. mdpi.comnih.gov

This ability to dynamically modify the biochemical microenvironment of cell-laden hydrogels is a significant advantage for studying cellular responses to changing cues. nih.gov For instance, the reversible presence of biochemical motifs can be achieved through strategies like reversible ligand exchange, offering another layer of temporal control. nih.gov This precise control over the "when" and "where" of biochemical signal presentation makes these hydrogels powerful tools for fundamental studies of cell behavior and for the development of complex engineered tissues. nih.govnih.gov

Development of Injectable Hydrogel Systems for Research Platforms

Norbornene-PEG hydrogels can be formulated as injectable systems, which is highly advantageous for their use in tissue engineering and regenerative medicine. mdpi.comnih.gov An injectable system allows for minimally invasive delivery and in situ formation of the hydrogel scaffold within a tissue defect. nih.gov The precursor solution, containing the norbornene-functionalized macromers, thiol-containing crosslinkers, and a photoinitiator, can be injected into the target site before polymerization is initiated by light. nih.gov

These injectable hydrogels serve as excellent platforms for three-dimensional (3D) cell culture and for the delivery of therapeutic agents. nih.govnih.gov The cytocompatible nature of the thiol-ene photopolymerization allows for the encapsulation of living cells with high viability. nih.govnih.gov This makes them suitable for a wide range of applications, including the encapsulation of osteoblasts for bone tissue engineering and insulin-secreting cells for diabetes treatment. nih.govnih.gov

The tunable properties of these hydrogels are crucial for their use as research platforms to investigate fundamental questions in cell biology. nih.gov For example, by creating hydrogels with varying stiffness, researchers can study the effects of matrix mechanics on stem cell differentiation. nih.gov Furthermore, the ability to incorporate enzyme-sensitive crosslinkers allows for the development of platforms for enzyme-responsive protein delivery. nih.gov The combination of injectability, cytocompatibility, and tunable properties makes Norbornene-PEG hydrogels a versatile tool for creating sophisticated in vitro models to study development, disease, and wound healing. nih.govmdpi.com

Photopatterning Techniques for Microenvironmental Control in Material Studies

The precise spatial and temporal control over the biochemical and physical properties of biomaterials is crucial for mimicking the complex microenvironments found in native tissues. Photopatterning techniques, utilizing light to initiate chemical reactions in specific regions of a material, have emerged as powerful tools for creating such controlled environments. In this context, Norbornene-PEG4 acetic acid and its derivatives play a significant role, primarily through their participation in photo-initiated thiol-ene "click" chemistry. This approach allows for the dynamic and spatially defined modification of hydrogel properties, enabling detailed investigations into cell-material interactions.

The fundamental principle behind using norbornene-functionalized molecules in photopatterning lies in the light-mediated reaction between a norbornene group and a thiol group. This reaction is a type of photo-click chemistry, which is characterized by its high efficiency, specificity, and biocompatibility, proceeding with rapid kinetics in aqueous solutions under physiological conditions. Hydrogels are initially formed by crosslinking multi-arm poly(ethylene glycol) (PEG) macromers that have been functionalized with norbornene groups (PEG-Nor) with di-thiolated crosslinkers. By carefully controlling the stoichiometry of the initial reaction, an excess of norbornene groups can be left unreacted and distributed throughout the hydrogel network. These pendant norbornene moieties serve as reactive handles for subsequent modification.

The process of photopatterning involves exposing specific regions of the hydrogel to light in the presence of a thiolated molecule of interest, such as a peptide or protein containing a cysteine residue. The light, often in the UV or visible spectrum and in the presence of a photoinitiator, triggers the thiol-ene reaction exclusively in the illuminated areas. This results in the covalent attachment of the thiolated molecule to the hydrogel backbone with high spatial resolution, effectively creating a pattern of the desired biochemical cue. The use of photomasks or focused laser beams allows for the creation of intricate and precise patterns, ranging from simple stripes to complex three-dimensional structures.

A key advantage of this technique is the ability to independently control the mechanical and biochemical properties of the hydrogel. The initial bulk mechanical properties of the hydrogel, such as stiffness, can be tuned by adjusting the concentration of the PEG-Nor macromer and the di-thiol crosslinker. Subsequent photopatterning of bioactive molecules typically has no significant effect on these bulk mechanical properties, allowing for the decoupling of mechanical and biochemical signals in cell studies. This independent control is critical for elucidating the specific effects of individual microenvironmental cues on cell behavior.

Research has demonstrated the versatility of this approach in creating spatially defined patterns of various bioactive signals. For instance, the cell-adhesive peptide RGD (Arginine-Glycine-Aspartic acid) can be photopatterned onto an otherwise non-fouling PEG-based hydrogel to guide cell attachment and spreading in specific areas. Furthermore, multiple distinct biochemical patterns can be created within the same hydrogel by sequential photopatterning steps with different thiolated molecules. For example, one peptide can be patterned in a series of vertical stripes, followed by the patterning of a second peptide in horizontal stripes within the same material.

The ability to create gradients of tethered signals is another important application of photopatterning with norbornene-functionalized materials. By modulating the intensity or duration of light exposure across a region, a concentration gradient of a covalently bound biomolecule can be established. This is particularly useful for studying cell migration and differentiation in response to graded biochemical cues, mimicking the signaling gradients found in embryonic development and wound healing.

The following tables summarize key aspects of photopatterning techniques utilizing norbornene-functionalized hydrogels and showcase some of the research findings in this area.

| Parameter | Method of Control | Outcome | Reference(s) |

| Mechanical Properties (Stiffness) | Varying the weight percent of PEG-Nor macromer and/or the concentration of the di-thiol crosslinker (e.g., DTT). | Tunable elastic modulus of the base hydrogel, ranging from a few kPa to several tens of kPa. | |

| Biochemical Properties (Ligand Density) | Adjusting the concentration of the thiolated peptide and the duration/intensity of light exposure during the secondary photopatterning step. | Precise control over the spatial presentation and density of bioactive cues. | |

| Spatial Patterning | Utilizing photomasks, laser scanning lithography, or multi-photon photolithography. | Creation of 2D and 3D patterns of immobilized biomolecules with high resolution. |

Table 1: Tunable Parameters in Norbornene-Based Hydrogel Photopatterning

| Research Finding | Description | Significance | Reference(s) |

| Spatially Controlled Cell Adhesion | Mesenchymal stem cells (MSCs) were shown to attach and spread only on regions of a PEG-Nor hydrogel that were photopatterned with the RGD peptide. | Demonstrates the ability to direct cell behavior by creating defined adhesive domains within a non-adhesive hydrogel. | |

| Sequential Patterning of Multiple Peptides | Successful sequential photopatterning of two different fluorescently labeled peptides (cRhodamine and cGFP) in distinct, overlapping patterns (e.g., vertical and horizontal stripes) within the same hydrogel. | Highlights the capability to create complex, multi-signal microenvironments to study the synergistic effects of different biochemical cues. | |

| Independent Control of Mechanical and Biochemical Cues | The covalent attachment of thiolated peptides to the hydrogel network via photopatterning was found to have no significant effect on the bulk compressive modulus of the material. | Allows researchers to decouple the influence of substrate stiffness and biochemical signals on cell function, leading to a better understanding of mechanobiology. | |

| 3D Patterning of Bioactive Molecules | Using multi-photon photolithography, three-dimensional patterns of fluorescent peptides were successfully created within the hydrogel volume. | Enables the fabrication of more physiologically relevant 3D microenvironments that can guide cell behavior in all three dimensions. |

Table 2: Key Research Findings in Photopatterning of Norbornene-Functionalized Hydrogels

Research Applications in Delivery Systems with Methodological Focus

Design Principles for Norbornene-PEG4 Acetic Acid-Based Polymeric Delivery Platforms

The design of delivery platforms using norbornene-functionalized molecules is centered on the precise control over polymer architecture, which is primarily achieved through Ring-Opening Metathesis Polymerization (ROMP). researchgate.netnih.govnih.gov ROMP is a powerful and straightforward method for synthesizing well-defined block copolymers, offering control over molecular weight and producing polymers with narrow molecular weight distributions. researchgate.netdigitellinc.comresearchgate.net

A fundamental design strategy involves creating amphiphilic diblock or triblock copolymers. nih.govdigitellinc.comacs.org In this approach, a hydrophilic block, often composed of norbornene monomers functionalized with PEG, is combined with a hydrophobic block that can carry a therapeutic agent. researchgate.netnih.gov These amphiphilic polymers are designed to self-assemble in aqueous environments into well-defined nanostructures, typically core-shell micelles. nih.govnih.gov The hydrophilic PEG segments form the outer shell, providing solubility and a stealth-like quality to evade the immune system, while the hydrophobic, drug-laden core is shielded. researchgate.netnih.gov

Another major platform design is the formation of hydrogels. researchgate.netnih.gov Norbornene-functionalized PEG macromers can be crosslinked into three-dimensional polymer networks. nih.gov The crosslinking can be initiated through various "click" chemistry reactions, such as thiol-ene photopolymerization, which allows for the encapsulation of therapeutic molecules within the hydrogel matrix. nih.goviu.edunih.gov The properties of these hydrogels, including their degradation rate and mechanical characteristics, can be tuned by adjusting the macromer composition and crosslinking density. nih.goviu.edu

The key components of the this compound linker each serve a distinct purpose in these designs:

Norbornene: Acts as the polymerizable unit via ROMP and serves as a rigid scaffold. nih.govrsc.org

PEG4 Linker: The tetra(ethylene glycol) spacer enhances aqueous solubility and biocompatibility, which is crucial for in vivo applications. researchgate.netnih.gov

Acetic Acid: The terminal carboxylic acid group is a versatile reactive site for the covalent attachment of amine-containing molecules, such as targeting ligands or drugs. nih.goviu.eduresearchgate.net

Mechanistic Studies of Controlled Release from Norbornene-Functionalized Polymers

Controlled release from norbornene-based delivery systems is achieved through carefully designed chemical mechanisms that respond to specific physiological triggers, primarily pH changes and hydrolysis.

pH-Responsive Release: A predominant mechanism for controlled release is the incorporation of acid-sensitive linkers to tether drugs to the polymer backbone. researchgate.net Hydrazone and Schiff base linkages are commonly employed for this purpose because they are stable at the physiological pH of blood (7.4) but are cleaved in the mildly acidic environments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes (pH 4.5-6.5). researchgate.netnih.govtandfonline.comnih.gov

Studies have shown that the release of the anticancer drug doxorubicin (B1662922) (DOX) from polynorbornene micelles is significantly accelerated at a mildly acidic pH of 5.5-6.0 compared to pH 7.4. researchgate.netnih.gov This pH-triggered cleavage ensures that the drug is released preferentially at the target site, minimizing systemic toxicity. nih.gov A systematic comparison of different acid-sensitive linkers (ester, amide, and hydrazone) within the same polynorbornene backbone demonstrated that the hydrazone linker provided the most efficient pH-responsive release. tandfonline.com

| Polymer-Linker System | pH | Time (hours) | Cumulative Drug Release (%) | Source |

|---|---|---|---|---|

| HP-DOXH (Hydrazone) | 6.0 | 12 | 82% | tandfonline.com |

| HP-DOXE (Ester) | 6.0 | 12 | 70% | tandfonline.com |

| HP-DOXA (Amide) | 6.0 | 12 | 35% | tandfonline.com |

| COPY-DOX (Hydrazone) | 5.5-6.0 | Significantly accelerated release compared to pH 7.4 | researchgate.netnih.gov | |

| PNEG-b-P(Nor-PABA-C5) | 6.2 | Not Specified | 61% ± 1.7% | researchgate.net |

| PNEG-b-P(Nor-PABA-C5) | 7.4 | Not Specified | 35% ± 0.8% | researchgate.net |

Hydrolytic Degradation: For platforms based on hydrogels, drug release is often controlled by the degradation of the polymer network itself. nih.goviu.edu This is typically achieved by engineering hydrolytically labile ester bonds into the polymer backbone or crosslinkers. The cleavage of these ester bonds in an aqueous environment leads to the breakdown of the hydrogel matrix and the subsequent release of the encapsulated payload. nih.gov

The rate of this degradation can be precisely tuned. For instance, norbornene-functionalized PEG macromers synthesized using carbic anhydride (B1165640) (PEGNBCA) create hydrogels that are highly susceptible to hydrolytic degradation, with complete degradation occurring within two weeks. nih.goviu.edu This is significantly faster than hydrogels made from conventional PEG-norbornene. nih.gov The degradation kinetics can be further adjusted by mixing different macromer compositions, allowing for release profiles ranging from hours to weeks. nih.goviu.eduresearchgate.net

| Macromer System | Degradation Mechanism | Hydrolytic Degradation Rate Constant (khyd, d-1) | Notable Characteristics | Source |

|---|---|---|---|---|

| PEGNBCA | Ester Bond Hydrolysis | Not specified, but complete degradation within 2 weeks | Much faster degradation compared to conventional PEGNB. | nih.goviu.edu |

| PEGNB | Ester Bond Hydrolysis | 0.035 | Slower degradation; fitting not ideal in short-term studies. | nih.gov |

| PEGNB-X (Secondary Conjugation) | Enhanced Ester Hydrolysis | Not specified, but complete degradation overnight | Secondary conjugation further weakens the ester linkage, causing extremely rapid degradation. | nih.goviu.edu |

Strategies for Targeted Delivery through Biomolecule Conjugation

To enhance therapeutic efficacy and reduce off-target effects, norbornene-based delivery systems can be engineered for active targeting by conjugating specific biomolecules to the polymer surface. nih.govresearchgate.net These ligands recognize and bind to receptors that are overexpressed on target cells, such as cancer cells, thereby concentrating the therapeutic agent at the desired site of action. nih.gov

Examples of targeting moieties integrated into norbornene polymer systems include folic acid and biotin. nih.govacs.orgtaylorfrancis.comacs.org Folic acid is a well-known targeting ligand for many types of cancer cells that overexpress the folate receptor. acs.orgtaylorfrancis.com Biotin can also be used for site-specific delivery. nih.govacs.org Furthermore, bioactive oligopeptides, such as the cell-adhesive sequence glycine-arginine-glycine-aspartic acid (GRGD), have been successfully incorporated into polynorbornene backbones via ROMP to promote interactions with specific cell types. acs.org

The terminal acetic acid group of the this compound linker is a critical feature for ligand coupling. The carboxylic acid can be readily activated to react with primary amines, most notably the ε-amino group of lysine (B10760008) residues present on the surface of proteins and peptides. nih.govtaylorandfrancis.com This amine-reactive coupling is a cornerstone of bioconjugation chemistry. nih.gov

This principle is demonstrated in the synthesis of protein-polymer conjugates. In one approach, polynorbornene block copolymers were capped with a short block of norbornene dicarboxylic anhydride, which acts as a reactive linker to attach the polymer to lysine residues on proteins under mild conditions. taylorandfrancis.com In another "grafting-from" strategy, cis-5-norbornene-exo-2,3-dicarboxylic anhydride was first conjugated to free lysines on a protein surface. nih.gov This created a protein macroinitiator from which polynorbornene chains could be grown directly, achieving a high density of polymer on the protein surface. nih.gov Similarly, macromers like PEGNBCA, which possess an additional carboxylate group from the carbic anhydride synthesis route, are explicitly designed to allow for the secondary conjugation of amine-bearing molecules. nih.goviu.eduresearchgate.net

The synthesis of polymer-drug conjugates is a key application of norbornene chemistry, allowing for the covalent attachment of therapeutic agents to the polymer carrier. researchgate.netnih.govnih.gov This approach creates a prodrug that can improve the drug's solubility, stability, and pharmacokinetic profile. researchgate.net

Analytical and Characterization Methodologies in Norbornene Peg4 Acetic Acid Research

Spectroscopic Techniques for Structural Elucidation of Norbornene-PEG Conjugates (e.g., NMR, MS)

The precise chemical structure of Norbornene-PEG conjugates is paramount to predicting their reactivity and the properties of the resulting materials. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is widely used to confirm the successful functionalization of PEG with norbornene moieties. The presence of characteristic peaks corresponding to the alkene protons of the norbornene group (typically in the range of 5.9 – 6.3 ppm) provides direct evidence of conjugation. nih.govbiorxiv.org The integration of these peaks relative to the repeating ethylene glycol protons of the PEG backbone allows for the quantification of the degree of norbornene functionalization. biorxiv.org For instance, the functionalization of a 10 kg/mol PEG with norbornene was measured to be as high as 91-92%. biorxiv.org

| Proton (¹H) NMR Characteristic Peaks for Norbornene-PEG Conjugates | Chemical Shift (ppm) | Assignment |

| Alkene Protons | 5.9 - 6.3 | –CH=CH– of the norbornene group |

| Methylene Protons adjacent to Oxygen | 4.1 - 4.2 | –CH₂–O– |

| PEG Backbone Protons | ~3.7 | –CH₂–CH₂–O– |

Mass Spectrometry (MS): While less detailed in the provided context for this specific molecule, mass spectrometry techniques such as MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) are generally employed to determine the molecular weight of PEG derivatives. This allows for confirmation that the molecular weight of the functionalized polymer aligns with the expected values after conjugation with the norbornene-acetic acid moiety.

Rheological Characterization of Polymeric Networks and Hydrogels

The mechanical properties of hydrogels and polymeric networks formed from Norbornene-PEG4 acetic acid are critical for their intended applications, particularly in fields like tissue engineering. Rheology, the study of the flow and deformation of matter, provides quantitative measures of these properties.

Oscillatory shear rheometry is the primary technique used to assess the viscoelasticity of these materials. researchgate.net This method quantifies the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. researchgate.net For a crosslinked hydrogel, the storage modulus is typically significantly higher than the loss modulus, indicating a predominantly elastic behavior. researchgate.net

The mechanical properties of Norbornene-PEG hydrogels can be precisely tuned by altering various parameters:

Cross-linking Density: The storage modulus (G') of these hydrogels is directly correlated with the cross-linking density. nih.gov This can be controlled by varying the concentration of the norbornene-functionalized PEG or the stoichiometric ratio of thiol cross-linkers to norbornene groups. nih.gov

Macromer Concentration: Increasing the weight percentage of the Norbornene-PEG macromer in the precursor solution leads to a higher storage modulus and thus a stiffer hydrogel.

Cross-linker Identity: The choice of the thiol-containing cross-linker can also influence the final mechanical properties of the hydrogel network.

| Parameter | Effect on Storage Modulus (G') | Reference |

| Increasing Norbornene-PEG Concentration | Increase | nih.gov |

| Increasing Thiol:Norbornene Ratio (up to stoichiometric equivalence) | Increase | nih.gov |

| Molecular Weight of PEG | Can be modulated to control properties independently of gelation time | researchgate.net |

For example, by varying the total –ene concentration from 5 to 50 mM in an 8-arm PEG-norbornene system, hydrogels with storage moduli ranging from approximately 1 to 40 kPa can be formed. nih.gov This tunable range is significant as it overlaps with the mechanical moduli of various soft tissues in the human body. researchgate.net

Assessment of Gelation Kinetics and Polymerization Conversion

The speed and efficiency of hydrogel formation are critical for applications involving in-situ encapsulation of cells or for rapid prototyping. Photorheometry is a powerful technique used to monitor the gelation kinetics of Norbornene-PEG hydrogels in real-time. nih.govnih.gov

During photopolymerization, the precursor solution is placed on a rheometer and exposed to UV light. The storage (G') and loss (G'') moduli are monitored over time. The gel point is typically identified as the time at which the storage modulus (G') surpasses the loss modulus (G''). nih.gov

Several factors influence the gelation kinetics of thiol-norbornene systems:

Photoinitiator Type and Concentration: The choice and concentration of the photoinitiator can significantly impact the gelation speed. For instance, the photoinitiator LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) has been shown to result in faster gelation compared to I2959 (Irgacure 2959) at the same concentration. mdpi.com Increasing the photoinitiator concentration generally leads to a faster gelation time and a higher final storage modulus. mdpi.com

Light Intensity: Higher UV light intensity will generate radicals at a faster rate, leading to more rapid polymerization and gelation.

Macromer and Cross-linker Concentrations: The concentrations of the Norbornene-PEG and the thiol cross-linker will affect the rate of the thiol-ene reaction.

| System | Gelation Time | Final Storage Modulus (G') | Reference |

| Thiol-norbornene (with chondrocytes) | 9 seconds | 1980 Pa | nih.gov |

| Thiol-norbornene (without chondrocytes) | 10 seconds | 2270 Pa | nih.gov |

| Acrylate (with chondrocytes) | 110 seconds | 2090 Pa | nih.gov |

| Acrylate (without chondrocytes) | 101 seconds | 3840 Pa | nih.gov |

The thiol-norbornene reaction is known for its rapid and highly efficient nature, often reaching the gel point within seconds of UV exposure. nih.govnih.gov This is a significant advantage over other polymerization chemistries like acrylate-based systems, which can have a noticeable delay in the onset of gelation. nih.gov

Advanced Imaging Techniques for Material Analysis